Cas no 2172127-81-8 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid)

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid
- 2172127-81-8
- EN300-1541464
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid
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- インチ: 1S/C27H27N3O5/c1-27(2,25(33)30-18-13-17(24(31)32)14-28-15-18)11-12-29-26(34)35-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,13-15,23H,11-12,16H2,1-2H3,(H,29,34)(H,30,33)(H,31,32)
- InChIKey: OFDAKJHEUDXZSJ-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C(NC1C=NC=C(C(=O)O)C=1)=O)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 473.19507097g/mol
- 同位素质量: 473.19507097g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 750
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 118Ų
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1541464-2.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1541464-0.05g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1541464-0.25g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1541464-1.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1541464-2500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1541464-10000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1541464-50mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1541464-1000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1541464-0.1g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1541464-5.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylbutanamido]pyridine-3-carboxylic acid |
2172127-81-8 | 5g |
$9769.0 | 2023-06-05 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acidに関する追加情報
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic Acid: A Comprehensive Overview
The compound 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid, identified by the CAS number 2172127-81-8, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with a carboxylic acid group and an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. The presence of the Fmoc group suggests that this compound may be utilized in peptide synthesis or as a protective intermediate in organic synthesis.
Recent advancements in chemical synthesis have highlighted the importance of such compounds in the development of novel materials and pharmaceutical agents. The Fmoc group, in particular, has been extensively studied for its role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for amino acids. The integration of this group into the pyridine framework of the compound under consideration opens up new possibilities for its application in drug delivery systems and catalytic processes.
One of the most intriguing aspects of this compound is its potential role in fluorescent sensing. Researchers have recently explored the use of Fmoc-containing molecules as sensors for various analytes, including metal ions and small organic molecules. The pyridine ring, being an electron-deficient aromatic system, can act as a platform for such sensing applications. Furthermore, the steric bulk introduced by the 2,2-dimethylbutanamide group may enhance the stability and selectivity of the sensor.
In addition to its sensing capabilities, this compound has shown promise in catalytic applications. The combination of the Fmoc group and the pyridine ring creates a unique environment that can facilitate catalytic reactions, particularly in organocatalysis. Recent studies have demonstrated that such compounds can act as efficient catalysts for enantioselective reactions, making them valuable tools in asymmetric synthesis.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the Fmoc-amino intermediate and its subsequent coupling with the pyridine derivative. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize this process, making it more efficient and scalable.
From an environmental standpoint, the development of greener synthetic routes for this compound is an area of active research. Scientists are exploring the use of biodegradable solvents and renewable feedstocks to reduce the environmental footprint of its production. These efforts align with global initiatives to promote sustainable chemistry practices.
In conclusion, 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamidopyridine-3-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing both academic and industrial endeavors.
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